Aconitate Ion

Description

Properties

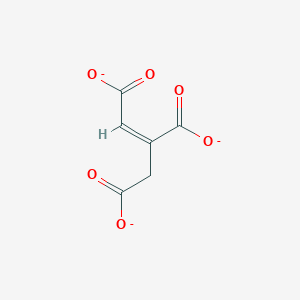

Molecular Formula |

C6H3O6-3 |

|---|---|

Molecular Weight |

171.08 g/mol |

IUPAC Name |

(Z)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1- |

InChI Key |

GTZCVFVGUGFEME-IWQZZHSRSA-K |

SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C(/C(=C/C(=O)[O-])/C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Regulation

Aconitate ion plays a crucial role in regulating metabolic pathways. Research has shown that mitochondrial aconitase (ACO2) significantly influences the levels of various Krebs cycle metabolites, impacting cellular metabolism and energy production.

- Case Study : A study demonstrated that genetic inhibition of ACO2 in Caenorhabditis elegans led to increased immunity against pathogenic bacteria by modulating the mitochondrial unfolded protein response (UPRmt). This was linked to altered levels of Krebs cycle metabolites, including aconitate, which suggests its role in immune response modulation .

Iron Homeostasis

Aconitase enzymes are sensitive to iron availability, and their expression can be regulated under iron-deficient conditions.

- Case Study : In Staphylococcus aureus, aconitase expression was shown to be downregulated during iron scarcity. The study revealed that IsrR regulates this process, highlighting the enzyme's role in adapting to nutrient limitations and maintaining metabolic balance .

Aging and Oxidative Stress

Research indicates that aconitase activity declines with age, making it a significant target for studying age-related metabolic disorders.

- Case Study : A study found that aconitase exhibited the most substantial age-associated decline among citric acid cycle enzymes. This decline was attributed to oxidative damage, which affects its iron-sulfur cluster, leading to decreased enzyme activity .

Immunological Applications

The modulation of immune responses through aconitate and its derivatives presents a promising area for therapeutic interventions.

- Case Study : The inhibition of mitochondrial aconitase was linked to enhanced survival rates in C. elegans infected with Pseudomonas aeruginosa. This suggests that targeting aconitase could improve host resistance against bacterial infections .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Isomerization Reaction

The primary chemical reaction of the aconitate ion is its participation in the isomerization between citrate and isocitrate. This reaction is catalyzed by the enzyme aconitase, which employs a dehydration-hydration mechanism .

-

Dehydration: Aconitase facilitates the removal of a water molecule from citrate, leading to the formation of cis-aconitate. His-101 protonates the hydroxyl group on C3 of citrate, allowing it to leave as water, and Ser-642 concurrently abstracts the proton on C2, creating a double bond between C2 and C3 .

-

Hydration: Cis-aconitate then undergoes hydration to form isocitrate. The serine and histidine residues reverse their original catalytic actions: the histidine, now basic, abstracts a proton from water, priming it as a nucleophile to attack at C2, and the protonated serine is deprotonated by the cis-aconitate double bond to complete the hydration, producing isocitrate .

Aconitase catalyzes trans elimination/addition of water, and the flip guarantees that the correct stereochemistry is formed in the product .

Inhibition by Fluoroacetate

Fluoroacetate is a known poison that inhibits aconitase activity. Fluoroacetate is converted to fluorocitrate, which then inhibits aconitase, disrupting the citric acid cycle . The (−)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase by being converted to fluoro-cis-aconitate, followed by the addition of hydroxide and the loss of fluoride to form 4-hydroxy-trans-aconitate (HTn), which binds tightly to the enzyme .

| Species Bound | Fe –carboxyl † | Fe-hydroxyl ‡ | Fe-H2O § |

|---|---|---|---|

| Iso | 2.49 | 2.15 | 2.21 |

| Nis | 2.41 | 2.35 | 2.44 |

| Tn | 2.61 | — | 2.24 |

| HTn | 2.27 | 2.15 | 2.48 |

Table adapted from (PMC19395) . Bond lengths (Å) of species bound to Aconitase.

Role of Iron-Sulfur Cluster

Aconitase contains an iron-sulfur cluster ([4Fe-4S]^2+), which is essential for its enzymatic activity . This cluster directly interacts with the substrate . The iron-sulfur cluster can convert to an inactive [Fe3S4]+ form, reducing enzyme activity. Three cysteine residues have been shown to be ligands of the [Fe4S4] center .

Oxidative Stress and Aconitase

Aconitase is susceptible to oxidative modification and inactivation under oxidative stress conditions . Oxidants can cause the disassembly of the iron-sulfur cluster, leading to reduced aconitase activity . This inactivation is reversible and citrate-dependent . Aconitase activity is thus used as a biomarker for oxidative stress .

Intramolecular Hydrogen Rearrangement

Studies using deuterium oxide indicate that cis-aconitate is not an obligatory intermediate in the citrate: isocitrate conversion . The conversion involves an intramolecular hydrogen rearrangement . The enzyme can induce carbonium ion formation in the substrate with the aid of ferrous iron . The metal serves as an electron acceptor, and the carbonium ion forms due to the coordination of the hydroxyl with the metal .

Comparison with Similar Compounds

Key Research Findings

Structural Characterization: Methyl esters of E-aconitic acid (aconitates A–C) from marine algae exhibit regiochemical variations confirmed by NMR, with diagnostic shifts at H-4 (δH ~6.9) and C-2 (δC ~33.8) .

Microbial Assimilation: Acidaminococcus fermentans assimilates trans-aconitate via a sodium-dependent transporter, diverging from citrate uptake mechanisms .

Disease Biomarkers : Aconitate forms robust correlations with citraconate and leucine/isoleucine in colorectal cancer (CRC) metabolomic networks, unlike citrate .

Preparation Methods

Enzyme Activation and Reaction Conditions

Aconitase exists in inactive ([3Fe-4S]) and active ([4Fe-4S]) forms. Reconstitution of the active cluster involves incubating the apoenzyme with Fe²⁺ and reducing agents under anaerobic conditions. Key parameters include:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Fe²⁺ concentration | 10⁻⁵ M to 10⁻⁶ M | |

| Reducing agent | 5 mM cysteine or ascorbate | |

| pH | 6.0–7.5 | |

| Temperature | 25–37°C |

The reaction proceeds via a two-step dehydration-rehydration mechanism. Citrate binds to the [4Fe-4S] cluster, forming cis-aconitate as an intermediate. The intermediate remains enzyme-bound, ensuring stereochemical fidelity.

Chemical Synthesis from Aconitic Acid

Aconitate ions are generated by deprotonating cis-aconitic acid. The process involves dissolving the acid in aqueous solution and adjusting pH to ≥7.0 to favor the tricarboxylate form.

Deprotonation Protocol

-

Dissolution : 1.0 g cis-aconitic acid (CID 643757) in 100 mL deionized water.

-

pH Adjustment : Titrate with 0.1 M NaOH to pH 7.5–8.0.

-

Purification : Remove excess ions via ion-exchange chromatography (e.g., Dowex 50W-X8).

The resulting solution contains aconitate(3−) (m/z 171.08) as confirmed by LC-MS/MS.

Biosynthesis in Immune-Activated Macrophages

Immune-responsive gene 1 (IRG1) in macrophages converts cis-aconitate to itaconate under lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulation. Accumulation of cis-aconitate precedes decarboxylation, enabling isolation via cell lysis.

Cell Culture and Metabolite Extraction

-

Cell Line : RAW264.7 murine macrophages.

-

Stimulation : 24-hour treatment with 100 ng/mL LPS + 20 ng/mL IFN-γ.

-

Extraction :

| Metabolite | Concentration (μM) | Change Post-Stimulation |

|---|---|---|

| cis-Aconitate | 15.2 ± 2.1 | ↓ 60% |

| Itaconate | 8.7 ± 1.5 | ↑ 400% |

Chromatographic Isolation and Quantification

High-performance ion chromatography (HPIC) separates aconitate ions from biological matrices. The Thermo Scientific IonPac AS11 column with hydroxide eluent achieves baseline resolution of tricarboxylates.

HPIC Parameters

| Column | Eluent | Flow Rate | Detection |

|---|---|---|---|

| IonPac AS11-HC | 0.5–100 mM KOH gradient | 1.5 mL/min | Conductivity |

Sample preparation for plasma involves acetonitrile deproteinization (1:1 v/v) followed by dilution. Aconitate ions elute at 8.2 min, with a limit of quantitation (LOQ) of 10 ng/mL.

Mechanistic Insights into Dehydration Pathways

The formation of cis-aconitate from citrate involves an E1cB elimination mechanism. Aconitase abstracts the β-hydroxy proton, generating an enolate intermediate that eliminates water to form cis-aconitate. The iron-sulfur cluster stabilizes the transition state, ensuring regioselectivity .

Q & A

Basic Research Questions

Q. How can researchers quantify trans-aconitate ion concentrations in plant-derived samples, and what methodological pitfalls should be avoided?

- Methodological Answer : Use ion chromatography (IC) or high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, calibrated against certified trans-aconitic acid standards. Ensure pH stabilization during extraction (pH 2–3) to prevent isomerization to cis-aconitate. Seasonal variations in plant aconitate content require longitudinal sampling to account for dry-weight fluctuations .

Q. What analytical techniques distinguish between cis- and trans-aconitate isomers, and how are these isomers relevant to metabolic studies?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) or ion-exchange chromatography with pH-dependent elution profiles can differentiate isomers. Cis-aconitate is a transient intermediate in the tricarboxylic acid (TCA) cycle, while trans-aconitate acts as a competitive inhibitor of aconitase. Validate isomer identity using retention time matching with synthetic standards and enzymatic assays .

Advanced Research Questions

Q. How should experimental designs account for the dual role of aconitate ions as metabolic intermediates and metal chelators in biological systems?

- Methodological Answer : In studies probing aconitate’s chelation properties (e.g., Fe²⁺ or Ca²⁺), use isotopically labeled ions (e.g., ¹³C-acid) to track speciation via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray absorption spectroscopy. Control for pH (3.5–6.5) and ionic strength, as these influence chelation stability. Parallel experiments with aconitase knockout models can isolate metabolic vs. chelation effects .

Q. What methodological approaches resolve discrepancies in reported aconitate precipitation efficiency during sugarcane juice clarification?

- Methodological Answer : Contradictions in precipitation data (e.g., pH vs. temperature effects) arise from varying defecant concentrations (e.g., CaO or phosphates) and reaction kinetics. Use a factorial design to test interactions between pH (4–6), temperature (60–90°C), and defecant dose (0.1–1.0% w/v). Monitor residual aconitate via titration or IC, and validate mechanisms using scanning electron microscopy (SEM) to analyze precipitate morphology .

Q. How can ion-exchange resins be optimized for aconitate recovery from industrial byproducts, and what competing ions limit efficiency?

- Methodological Answer : Screen resins (e.g., LEWATIT® S 4528) for selectivity (Kₓ) toward monovalent (H₂Aaco⁻) vs. divalent (Aaco²⁻) aconitate species. At pH 2.5–3.3, monovalent ions dominate, but sulfate (SO₄²⁻) competes for binding sites. Pre-treat solutions with sulfate-reducing agents or use gradient elution (NaCl/NaOH) to enhance recovery. Model isotherms (Langmuir/Freundlich) to predict loading capacities under varying ionic strengths .

Data Analysis and Interpretation

Q. What statistical models are appropriate for analyzing nonlinear relationships in aconitate-dependent enzyme inhibition assays?

- Methodological Answer : Fit dose-response data to a modified Hill equation to estimate IC₅₀ values and cooperativity coefficients. Use bootstrap resampling to assess confidence intervals for parameters like Kᵢ (inhibition constant). For non-competitive inhibition patterns, compare Akaike information criterion (AIC) scores between one- and two-site binding models .

Methodological Validation

Q. How can researchers validate the purity of synthetic aconitate esters, and what spectroscopic benchmarks are critical?

- Methodological Answer : Confirm ester purity via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and compare fragmentation patterns to reference libraries (e.g., NIST). For structural validation, use Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (1740–1720 cm⁻¹) and absence of free acid O-H bands (2500–3000 cm⁻¹). Quantify residual trans-aconitate via thin-layer chromatography (TLC) with phosphomolybdic acid staining .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.